molecular formula C11H9ClO B065832 3-Methyl-1H-indene-2-carbonyl chloride CAS No. 184102-76-9

3-Methyl-1H-indene-2-carbonyl chloride

Cat. No. B065832
CAS RN: 184102-76-9
M. Wt: 192.64 g/mol
InChI Key: RNDDSIMRABKWGD-UHFFFAOYSA-N
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Description

3-Methyl-1H-indene-2-carbonyl chloride is a chemical compound with the molecular formula C11H9ClO . It has an average mass of 192.642 Da and a mono-isotopic mass of 192.034195 Da . It is used in scientific research and its unique structure and properties enable its application in various fields, such as organic synthesis and pharmaceutical development .


Synthesis Analysis

The synthesis of indene derivatives, which includes 3-Methyl-1H-indene-2-carbonyl chloride, involves several methods. One method involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst . Another method involves the use of substituted phenols as starting materials in a reaction sequence composed of Pd-catalyzed Suzuki coupling and Ru-catalyzed ring-closing metathesis . A third method involves the treatment of o-bromobenzyl zinc bromide with various terminal and internal alkynes in the presence of a nickel catalyst .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1H-indene-2-carbonyl chloride consists of 11 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The exact arrangement of these atoms in the molecule can be determined through techniques such as X-ray crystallography or NMR spectroscopy .

properties

IUPAC Name

3-methyl-1H-indene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO/c1-7-9-5-3-2-4-8(9)6-10(7)11(12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDDSIMRABKWGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC2=CC=CC=C12)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596638
Record name 3-Methyl-1H-indene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1H-indene-2-carbonyl chloride

CAS RN

184102-76-9
Record name 3-Methyl-1H-indene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.0 g of 3-methylindene-2-carboxylic acid and 5 ml thionyl chloride were refluxed for 4 hours. Careful removal of the solvent by distillation under reduced pressure gave 3-methylindene-2-oyl chloride. The acid chloride dissolved in THF was dropped into a mixture of guanidine and sodium hydroxide at room temperature over a period of 10 min. and stirred for one hour. The reaction was terminated by work-up and the product was purified by column chromatography.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1H-indene-2-carbonyl chloride
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Reactant of Route 6
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